6-Chlorospiro[chroman-2,4'-piperidin]-4-one

GPCR pharmacology 5-HT2C receptor serotonin receptor agonists

Medicinal chemistry SAR campaigns require precise halogen positioning. The 69-fold potency difference between 5-Cl and 6-Cl spirochromanone analogs at 5-HT2CR (EC50 2154 nM vs 31 nM) makes this 6-chloro derivative a mandatory negative control. Key applications include: - Structurally matched inactive control for 5-HT2CR agonist panels - Pfizer-patented intermediate for sorbitol dehydrogenase inhibitors (US6414149 B1) - Bifunctional building block with piperidine NH for N-alkylation and chroman-4-one for diversification

Molecular Formula C13H14ClNO2
Molecular Weight 251.71 g/mol
CAS No. 792895-79-5
Cat. No. B3057323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorospiro[chroman-2,4'-piperidin]-4-one
CAS792895-79-5
Molecular FormulaC13H14ClNO2
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C13H14ClNO2/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2
InChIKeyMDIJHHXOAVQVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chlorospiro[chroman-2,4'-piperidin]-4-one Structural and Pharmacophoric Profile


6-Chlorospiro[chroman-2,4'-piperidin]-4-one (CAS 792895-79-5) is a spirocyclic heterocycle with the molecular formula C₁₃H₁₄ClNO₂ and molecular weight 251.71 g·mol⁻¹, featuring a chroman-4-one moiety fused via a spiro carbon to a piperidine ring, with chlorine substituted at the 6-position of the chroman ring . The spiro[chromane-2,4′-piperidine]-4(3H)-one pharmacophore is recognized as a privileged scaffold in medicinal chemistry, serving as a structural component in multiple drug candidates targeting histone deacetylases (HDAC), G-protein-coupled receptors (GPR119, 5-HT2C), and ion channels, as well as in anti-tubercular and anticancer programs [1]. The compound is commercially available as the free base (CAS 792895-79-5, typical purity 95–98%) and as the hydrochloride salt (CAS 300552-38-9), and is cited in Pfizer patent US6414149 B1 as a synthetic intermediate for sorbitol dehydrogenase inhibitors [2].

Why Halogen Position Prevents Generic Substitution


Although the spiro[chromane-2,4′-piperidine]-4(3H)-one scaffold is shared across numerous research compounds, substitution at the 6-position with chlorine creates a pharmacophoric fingerprint that differs substantially from 5-chloro, 7-chloro, or 8-chloro positional isomers, as well as from 6-fluoro or 6-bromo analogs [1]. Structure–activity relationship (SAR) studies on a closely related spiro[chromene-2,4′-piperidine] chemotype demonstrate that the position of the chlorine atom on the chromene/chroman ring is not a subtle tuning parameter but a binary determinant of biological activity: the 6-chloro analog exhibits ~69-fold lower potency at the 5-HT2C receptor (EC₅₀ = 2154 nM) compared to the 5-chloro analog (EC₅₀ = 31.0 nM), and is 18-fold less potent than the 7-chloro analog (EC₅₀ = 121.5 nM) [1]. Additionally, the presence of the 4-carbonyl and the saturated chroman ring distinguishes this compound from the chromene series, further altering hydrogen-bonding capacity and ring electronics [2]. Generic substitution among commercially available spirochromanone building blocks without attention to halogen position therefore risks introducing a compound with dramatically divergent target engagement, rendering SAR campaigns uninterpretable and synthetic routes non-transferable. The quantitative evidence below establishes exactly where these differentiation boundaries lie.

Quantitative Differentiation vs. Positional and Halogen Analogs


Potency Divergence at 5-HT2C Receptor Across Chloro Positional Isomers

In a systematic SAR investigation of halogen-substituted spiro[chromene-2,4′-piperidine] derivatives at the 5-HT2C receptor, the 6-chloro analog (compound 7) exhibited an EC₅₀ of 2154 nM and Emax of 36.3%, representing dramatically weaker partial agonism compared to all other monochloro positional isomers. The 5-chloro analog (compound 6) achieved EC₅₀ = 31.0 nM (Emax = 81.9%), the 7-chloro analog (compound 8) achieved EC₅₀ = 121.5 nM (Emax = 71.1%), and the 8-chloro analog (compound 9) achieved EC₅₀ = 149.9 nM (Emax = 75.7%) [1]. The 6-chloro substitution therefore confers a 69-fold potency reduction versus 5-chloro and an 18-fold reduction versus 7-chloro. Furthermore, the 6-chloro analog showed negligible functional efficacy (Emax = 36.3%) compared to 5-chloro (81.9%) and 7-chloro (71.1%), indicating that the 6-position chlorine impedes both receptor binding and activation [1]. All measurements were conducted in a FLIPR calcium flux assay using Flp-In T-Rex293 cells stably expressing human 5-HT2C receptors, with serotonin as the reference full agonist (Emax normalized to 100%), n = 3 [1].

GPCR pharmacology 5-HT2C receptor serotonin receptor agonists halogen SAR

Physicochemical and ADME Differentiation Among Halogen Analogs

The 6-chloro derivative (C₁₃H₁₄ClNO₂, MW = 251.71, LogP ≈ 2.76, PSA = 38.33 Ų) [1] occupies a distinct physicochemical space compared to its halogen variants at the same position. The 6-fluoro analog (C₁₃H₁₄FNO₂, MW ≈ 235.26) is lighter and more polar, while the 6-bromo analog (C₁₃H₁₄BrNO₂, MW ≈ 296.16) is heavier and more lipophilic. Chlorine at the 6-position provides an intermediate lipophilicity that is often preferred for balancing membrane permeability against metabolic stability and aqueous solubility in CNS drug discovery programs [2]. The difference in halogen size (van der Waals radius: F = 1.47 Å, Cl = 1.75 Å, Br = 1.85 Å) also modulates the conformational preferences of the spirocyclic scaffold and the steric environment around the 4-carbonyl, potentially affecting both intermolecular interactions and the compound's behavior as a synthetic intermediate in subsequent N-functionalization reactions of the piperidine ring [2]. These properties are not interchangeable: a research program validated on the 6-chloro building block cannot seamlessly substitute the 6-fluoro or 6-bromo analog without altering reaction kinetics, product solubility profiles, and downstream biological readouts.

physicochemical profiling halogen effects LogP ADME prediction

Activity Dependence on Halogen Substitution vs. Unsubstituted Scaffold

The unsubstituted parent compound spiro[chromane-2,4′-piperidine]-4(3H)-one (compound 2) was evaluated in the same 5-HT2C receptor FLIPR assay and showed no detectable agonist activity up to 10 μM [1]. In contrast, the 6-chloro-substituted chromene analog (compound 7), while the weakest among chloro-substituted variants, still retained measurable partial agonist activity (EC₅₀ = 2154 nM, Emax = 36.3%) [1]. This indicates that halogen substitution on the chroman/chromene ring is not an optional modification but a prerequisite for engaging the 5-HT2C receptor orthosteric site. The 4-carbonyl of the chroman-4-one scaffold may further modulate this requirement by altering the electron density of the aromatic ring and providing an additional hydrogen-bond acceptor [2]. For programs where target engagement is the primary screening endpoint, purchasing the unsubstituted spiro[chromane-2,4′-piperidine]-4(3H)-one as a surrogate building block would yield a compound devoid of the desired pharmacological activity, while the 6-chloro derivative at minimum preserves a pathway to measurable (albeit modest) receptor interaction.

SAR baseline halogen necessity pharmacophore mapping 5-HT2C receptor

Target-Dependent Specificity in SDH Inhibitor Patent Chemistry

Pfizer patent US6414149 B1 (2002) discloses spiro[chroman-2,4'-piperidine] derivatives as sorbitol dehydrogenase (SDH) inhibitors for the treatment of diabetic complications including neuropathy, nephropathy, and retinopathy [1]. The 6-chlorospiro[chroman-2,4'-piperidin]-4-one scaffold, specifically as its hydrochloride salt (CAS 300552-38-9), is listed among the synthetic intermediates used to construct the final SDH-inhibiting compounds [1][2]. While the patent does not report isolated IC₅₀ values for the 6-chloro intermediate itself, the inclusion of this specific substitution pattern in the patent's synthetic routes indicates that the 6-chloro substituent was deliberately selected over other halogens or positions for downstream SAR optimization in the SDH program [1]. This contrasts with the spiro[chromene-2,4′-piperidine] 5-HT2C program, where the 7-chloro position was strongly favored, underscoring that the optimal halogen position is target-dependent and cannot be generalized across therapeutic programs [3]. For research groups requiring patent-compliant SDH inhibitor intermediates, the 6-chloro derivative is a specific, non-substitutable building block within this intellectual property landscape.

sorbitol dehydrogenase diabetic complications patent SAR Pfizer intermediate

Research and Industrial Application Scenarios


Negative-Control Tool for 5-HT2C Receptor Agonist Screening

Based on the quantitative SAR evidence that the 6-chloro analog (compound 7) exhibits uniquely poor 5-HT2CR potency (EC₅₀ = 2154 nM, Emax = 36.3%) compared to 5-chloro (EC₅₀ = 31.0 nM) and 7-chloro (EC₅₀ = 121.5 nM) positional isomers [1], 6-chlorospiro[chroman-2,4'-piperidin]-4-one is ideally suited as a structurally matched negative-control compound in 5-HT2CR agonist screening panels. Its close structural similarity to active analogs ensures that any observed inactivity is attributable to the 6-chloro substitution position rather than scaffold incompatibility, making it an essential procurement item for laboratories requiring rigorous SAR validation with both positive (7-chloro) and negative (6-chloro) control compounds in every assay plate.

Key Intermediate for Sorbitol Dehydrogenase Inhibitor Programs

The compound is specifically utilized as a key intermediate in the synthetic routes disclosed in US6414149 B1 for sorbitol dehydrogenase inhibitors targeting diabetic complications [1][2]. Research groups engaged in SDH inhibitor development or seeking to prepare patent-described compounds for comparative benchmarking must procure the 6-chloro derivative specifically; substitution with the 7-chloro or unsubstituted analog would yield intermediates outside the exemplified patent chemistry, compromising both synthetic fidelity and the ability to reproduce patent-reported compounds for head-to-head pharmacological comparisons.

Halogen Position SAR Library for Aminergic GPCR Discovery

For medicinal chemistry teams systematically exploring the halogen position SAR of the spiro[chromane-2,4′-piperidine] pharmacophore across serotonergic, dopaminergic, and adrenergic GPCR panels, the 6-chloro derivative represents one of four essential monochloro positional isomers (5-Cl, 6-Cl, 7-Cl, 8-Cl) required to complete the SAR matrix [1]. The 69-fold potency difference between 5-Cl and 6-Cl at 5-HT2CR demonstrates that halogen position can produce binary active/inactive SAR cliffs, necessitating the procurement of all four positional isomers for any credible SAR campaign. The 6-chloro derivative is also differentiated from 6-fluoro and 6-bromo analogs by its intermediate lipophilicity (LogP ≈ 2.76), providing a balanced CNS drug-like property profile [2].

Diversifiable Building Block for Spirocyclic Screening Libraries

As a bifunctional building block containing both a nucleophilic piperidine NH and an electrophilic chroman-4-one carbonyl, 6-chlorospiro[chroman-2,4'-piperidin]-4-one enables rapid diversification through N-alkylation, N-acylation, N-sulfonylation, or reductive amination at the piperidine ring, while the 6-chloro substituent provides a synthetic handle for further cross-coupling reactions [1]. The spirocyclic scaffold imposes conformational restriction that reduces entropic penalties upon target binding compared to flexible analogs, a feature explicitly exploited in GPR119 agonist and HDAC inhibitor programs [1]. Procurement of the 6-chloro variant specifically (rather than the unsubstituted scaffold) ensures that any resulting library members retain the halogen atom demonstrated to be necessary for biological activity in multiple target classes, avoiding the generation of screening collections populated with inactive, halogen-devoid compounds.

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